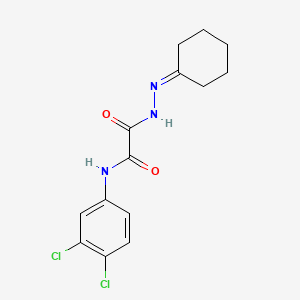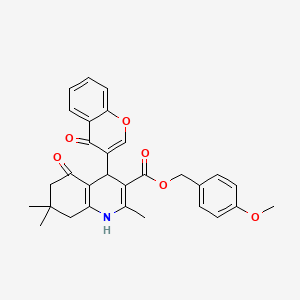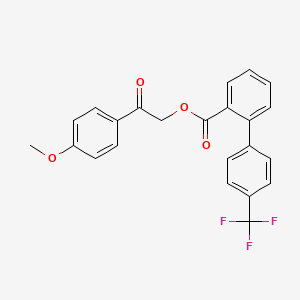![molecular formula C22H12ClN3 B4954460 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile](/img/structure/B4954460.png)
3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile: is a complex organic compound with a unique structure that combines elements of isoindole, quinazoline, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction.
Introduction of Quinazoline Moiety: The quinazoline moiety is introduced via a condensation reaction with appropriate reagents.
Chlorination and Phenylation: Chlorination and phenylation are carried out using chlorinating agents and phenylating reagents under controlled conditions.
Addition of Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chlorine atom or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
3-chloro-5-phenylisoindolo[2,1-a]quinazoline: Lacks the carbonitrile group but shares a similar core structure.
5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile: Similar structure but without the chlorine atom.
3-chloro-isoindolo[2,1-a]quinazoline-11-carbonitrile: Similar structure but without the phenyl group.
Uniqueness
3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile: is unique due to the combination of its structural elements, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
特性
IUPAC Name |
3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClN3/c23-15-10-11-19-18(12-15)21(14-6-2-1-3-7-14)25-22-17-9-5-4-8-16(17)20(13-24)26(19)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZBGULFACVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=C(N3C5=C2C=C(C=C5)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B4954383.png)

![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)


![2-Methyl-4-[(2-methylphenyl)methyl]imidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B4954426.png)
![2-Iodo-6-methoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4954432.png)


![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)
![N-[4-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
![(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)
![2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)
